6-tert-Butyl-m-cresol

Description

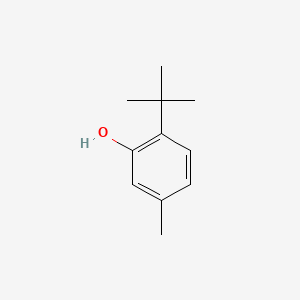

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUQAVYLRNOXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026529 | |

| Record name | 2-Tert-Butyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to pale yellow liquid; Color may darken on exposure to light, air, or heat; [CHEMINFO] | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

224 °C AT 760 MM HG | |

| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

114 °C | |

| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE, ORGANIC SOLVENTS | |

| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.922 AT 80 °C/4 °C | |

| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-60-8 | |

| Record name | 3-Methyl-6-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-tert-Butyl-m-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Tert-Butyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-5-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXV32MJ2CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

46 °C | |

| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 6-tert-Butyl-m-cresol

Introduction

6-tert-Butyl-m-cresol, also known as 2-tert-butyl-5-methylphenol, is an organic compound with the chemical formula C₁₁H₁₆O.[1][2] Structurally, it is a derivative of m-cresol (B1676322) featuring a tert-butyl group substitution on the benzene (B151609) ring.[1] This compound typically appears as a white to off-white crystalline solid or a clear, colorless viscous liquid, depending on ambient conditions, and possesses a mild, phenolic odor.[1][3] First synthesized in the mid-20th century during the development of phenolic antioxidants, it has found widespread industrial application as a stabilizer and antioxidant in polymers, rubber, and lubricants due to its ability to scavenge free radicals.[1] It is also utilized as a preservative in cosmetics and pharmaceuticals.[1]

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-tert-butyl-m-cresol, including detailed experimental protocols, tabulated data, and process visualizations.

Synthesis of 6-tert-Butyl-m-cresol

The primary industrial method for synthesizing 6-tert-butyl-m-cresol is the Friedel-Crafts alkylation of m-cresol.[1] This electrophilic aromatic substitution reaction introduces a tert-butyl group onto the phenolic ring.

Reaction Scheme:

The alkylation is typically performed using an alkylating agent such as isobutylene, tert-butanol, or tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[1][3] The reaction selectively adds the tert-butyl group at the 6-position of the m-cresol ring under controlled temperature and pressure.[1]

Caption: Friedel-Crafts alkylation workflow for 6-tert-butyl-m-cresol synthesis.

Detailed Experimental Protocol

The following protocol is a general procedure for the synthesis of 6-tert-butyl-m-cresol via Friedel-Crafts alkylation.

Materials:

-

m-Cresol (100 mmol)

-

tert-Butanol (200 mmol)

-

Carbon tetrabromide (CBr₄) as catalyst (10 mmol)[2]

-

10% aqueous sodium carbonate (Na₂CO₃) solution

-

Methylene (B1212753) chloride (for extraction)

-

Argon gas

Equipment:

-

Glass ampoule (12 mL)

-

Stainless steel microautoclave (17 mL)

-

Heating and stirring apparatus

-

Chromatography column

Procedure: [2]

-

Charging the Reactor: A 12 mL glass ampoule is charged with 5 wt% of the catalyst (relative to the m-cresol), 100 mmol of m-cresol, 200 mmol of tert-butanol, and 10 mmol of CBr₄ under an argon atmosphere.

-

Reaction: The ampoule is sealed and placed inside a 17 mL stainless steel microautoclave. The autoclave is securely closed and heated to 175°C for 6 hours with stirring.[2]

-

Cool-down and Work-up: After the reaction period, the reactor is cooled to approximately 20°C. The ampoule is carefully opened, and the reaction mixture is neutralized with a 10% aqueous solution of Na₂CO₃.

-

Extraction: The organic layer is extracted with methylene chloride and filtered.[2]

-

Purification: The solvent is removed from the filtrate, and the resulting residue is purified via column chromatography using a 3:1 n-hexane-benzene mixture as the eluent to yield pure 6-tert-butyl-m-cresol.[2] Industrial purification may also involve distillation and recrystallization.[1]

Characterization of 6-tert-Butyl-m-cresol

Following synthesis and purification, the compound is characterized to confirm its identity and purity using various analytical techniques.

Caption: Logical workflow for the characterization of 6-tert-butyl-m-cresol.

Physical and Chemical Properties

The key physical and chemical properties of 6-tert-butyl-m-cresol are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Clear colorless viscous liquid or white crystalline solid | [1][3][4] |

| Molecular Formula | C₁₁H₁₆O | [1][2] |

| Molecular Weight | 164.24 g/mol | [2][5] |

| Melting Point | 20-52 °C (Varies by source) | [1][4][5] |

| Boiling Point | 224-255 °C at 760 mmHg; 117-118 °C at 12 mmHg | [1][3][4][5] |

| Density | 0.964 - 0.969 g/mL at 20-25 °C | [3][4][6] |

| Refractive Index (n20/D) | 1.517 - 1.525 | [3][4][5] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone | [1][4][5] |

| pKa | 11.45 ± 0.10 (Predicted) | [1] |

| Flash Point | 105.56 °C (222 °F) | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the synthesized molecule.

| Analysis Technique | Observed Data / Peaks | Reference(s) |

| ¹H NMR | Spectra are available for reference. | [5][7] |

| ¹³C NMR | Spectra are available for reference. | [7][8] |

| IR Spectroscopy | Spectra are available for reference. | [5][8] |

| Mass Spectrometry (EI) | m/z (Intensity): 149 (99.99), 121 (61.28), 164 (37.51) | [5] |

References

- 1. Page loading... [wap.guidechem.com]

- 2. 6-tert-Butyl-m-cresol synthesis - chemicalbook [chemicalbook.com]

- 3. 6-tert-Butyl-m-cresol | 88-60-8 [chemicalbook.com]

- 4. 6-tert-butyl-meta-cresol, 88-60-8 [thegoodscentscompany.com]

- 5. 6-tert-Butyl-m-cresol | C11H16O | CID 6937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. haihangchem.com [haihangchem.com]

- 7. 6-tert-Butyl-m-cresol(88-60-8) 1H NMR [m.chemicalbook.com]

- 8. 6-tert-Butyl-m-cresol(88-60-8) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-tert-Butyl-m-cresol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-tert-Butyl-m-cresol, also known as 2-tert-butyl-5-methylphenol, is an organic compound with the chemical formula C₁₁H₁₆O.[1] Structurally, it is a derivative of m-cresol (B1676322) with a tert-butyl group substitution. This compound is of significant interest in various industrial applications, primarily for its antioxidant properties.[1] Understanding its physicochemical properties is crucial for its application in product formulation, ensuring stability, and for safety and handling purposes. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-tert-Butyl-m-cresol, complete with experimental protocols for their determination and a visualization of their interrelationships.

Physicochemical Properties

The key physicochemical properties of 6-tert-Butyl-m-cresol are summarized in the table below. These values represent a consolidation of data from various sources and may exhibit slight variations depending on the experimental conditions and purity of the sample.

| Property | Value | Units |

| Molecular Weight | 164.24 | g/mol |

| Appearance | White to off-white crystalline solid or clear colorless to pale yellow viscous liquid | - |

| Melting Point | 20 - 47 | °C |

| Boiling Point | 244 | °C at 760 mmHg |

| Density | 0.964 | g/cm³ at 20°C |

| Water Solubility | Insoluble | - |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone | - |

| pKa | 11.21 - 11.45 | - |

| LogP (Octanol-Water Partition Coefficient) | 3.97 - 4.11 | - |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of 6-tert-Butyl-m-cresol are outlined below. These protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, and general laboratory practices.

Melting Point Determination (Capillary Method)

This protocol is based on the standard capillary method for melting point determination.[2][3]

-

Apparatus : Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure :

-

A small sample of 6-tert-Butyl-m-cresol is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus adjacent to a calibrated thermometer.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) while being observed through a magnifying lens.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid phase has transformed into a liquid is recorded as the end of the melting range.

-

For accuracy, the determination should be repeated at least twice, and the average value reported.

-

Boiling Point Determination (Distillation Method)

This protocol follows the principles of simple distillation for determining the boiling point of a liquid.[4]

-

Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.

-

Procedure :

-

A sample of 6-tert-Butyl-m-cresol (if in liquid form, or melted if solid) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is gently heated using a heating mantle.

-

As the liquid boils, the vapor rises, and when it reaches the thermometer, the temperature will stabilize.

-

The constant temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

-

Density Determination (Pycnometer Method)

This protocol describes the use of a pycnometer for the precise determination of density.[5][6]

-

Apparatus : Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, thermostat.

-

Procedure :

-

The empty, clean, and dry pycnometer is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a thermostat at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is weighed again (m₂).

-

The pycnometer is emptied, dried, and then filled with the liquid 6-tert-Butyl-m-cresol (melted if necessary).

-

The filled pycnometer is brought to the same temperature in the thermostat, the liquid level is adjusted, and it is weighed (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water, where ρ_water is the density of water at the measurement temperature.

-

Solubility Determination (Qualitative)

This protocol provides a general method for qualitatively assessing solubility.[7][8]

-

Apparatus : Test tubes, vortex mixer, spatula.

-

Procedure :

-

Approximately 0.1 g of 6-tert-Butyl-m-cresol is placed in a test tube.

-

3 mL of the solvent (e.g., water, ethanol, acetone, ether) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.

-

The mixture is allowed to stand, and a visual inspection is made to determine if the solid has dissolved completely.

-

If the solid is completely dissolved, it is reported as "soluble." If it remains undissolved, it is reported as "insoluble."

-

pKa Determination (Titration Method)

This protocol is based on the OECD Guideline 112 for determining dissociation constants in water, adapted for a compound with low water solubility.[9][10]

-

Apparatus : pH meter, burette, beaker, magnetic stirrer, standardized solution of a strong base (e.g., NaOH).

-

Procedure :

-

A known amount of 6-tert-Butyl-m-cresol is dissolved in a suitable co-solvent (e.g., a mixture of water and ethanol) to ensure solubility.

-

The solution is placed in a beaker with a magnetic stir bar, and a calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of sodium hydroxide (B78521), added in small increments from a burette.

-

After each addition of the titrant, the solution is stirred until a stable pH reading is obtained, and the pH is recorded.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

LogP (Octanol-Water Partition Coefficient) Determination (Shake Flask Method)

This protocol is based on the OECD Guideline 107 for determining the partition coefficient.[11][12]

-

Apparatus : Separatory funnels, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure :

-

n-Octanol and water are pre-saturated with each other by shaking them together and allowing the phases to separate.

-

A known amount of 6-tert-Butyl-m-cresol is dissolved in the n-octanol phase.

-

A known volume of this n-octanol solution is mixed with a known volume of the water phase in a separatory funnel.

-

The funnel is shaken for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of 6-tert-Butyl-m-cresol in both the n-octanol and water phases is determined using a suitable analytical method.

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Synthesis of 6-tert-Butyl-m-cresol (Friedel-Crafts Alkylation)

This protocol describes a general method for the synthesis of 6-tert-Butyl-m-cresol via Friedel-Crafts alkylation of m-cresol.[13][14]

-

Apparatus : Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

-

Reagents : m-Cresol, tert-butylating agent (e.g., isobutylene (B52900) or tert-butanol), Lewis acid catalyst (e.g., aluminum chloride or sulfuric acid), solvent (e.g., hexane), sodium hydroxide solution, water.

-

Procedure :

-

m-Cresol and a solvent are charged into a round-bottom flask equipped with a stirrer, condenser, and dropping funnel.

-

The Lewis acid catalyst is added cautiously to the stirred mixture.

-

The tert-butylating agent is added dropwise from the dropping funnel while maintaining the reaction temperature.

-

The reaction mixture is stirred for a specified period to ensure completion.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, washed with a dilute sodium hydroxide solution to remove unreacted m-cresol, and then with water until neutral.

-

The organic solvent is removed by distillation.

-

The crude product can be purified by fractional distillation under reduced pressure or by recrystallization.

-

Visualization of Physicochemical Properties

The following diagram illustrates the logical relationships between the key physicochemical properties of 6-tert-Butyl-m-cresol.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. thinksrs.com [thinksrs.com]

- 3. mt.com [mt.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. infinitalab.com [infinitalab.com]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. Page loading... [wap.guidechem.com]

- 14. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to 6-tert-Butyl-m-cresol (CAS 88-60-8) for Researchers and Drug Development Professionals

A

Introduction

6-tert-Butyl-m-cresol, also known by its IUPAC name 2-tert-butyl-5-methylphenol, is a sterically hindered phenolic compound with the CAS number 88-60-8. Its molecular structure, featuring a bulky tert-butyl group ortho to the hydroxyl group on a cresol (B1669610) backbone, underpins its primary function as a potent antioxidant. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, mechanism of action, and its applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

6-tert-Butyl-m-cresol is a colorless to pale yellow liquid or a low-melting solid with a characteristic phenolic odor.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison. A thorough understanding of these properties is crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Melting Point | 21.3 °C | [2] |

| Boiling Point | 244 °C at 101 kPa | [2] |

| Density | 0.964 - 0.967 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.519 | [1] |

| Vapor Pressure | 3.3 Pa at 25 °C | [2] |

| Water Solubility | 0.42 g/L at 25 °C | [2] |

| Solubility | Soluble in ethanol, methanol, acetone, ether, and other organic solvents. | |

| Flash Point | 106 °C (closed cup) | [1] |

Synthesis

The industrial synthesis of 6-tert-Butyl-m-cresol is typically achieved through the Friedel-Crafts alkylation of m-cresol (B1676322) with isobutylene. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, such as aluminum chloride, or a strong protic acid. The bulky tert-butyl group is selectively introduced at the position ortho to the hydroxyl group due to steric hindrance and electronic effects.

References

Spectroscopic Profile of 6-tert-Butyl-m-cresol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 6-tert-Butyl-m-cresol (IUPAC name: 2-tert-butyl-5-methylphenol), a compound of significant interest to researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

Chemical Structure and Properties

6-tert-Butyl-m-cresol is an organic compound with the chemical formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol .[1] It is a substituted phenol (B47542) characterized by a tert-butyl group and a methyl group attached to the benzene (B151609) ring. Understanding its spectral characteristics is crucial for its identification, characterization, and application in various scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of 6-tert-Butyl-m-cresol exhibits distinct signals corresponding to the different types of protons present in the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 | d | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~6.6 | s | 1H | Ar-H |

| ~4.8 | s | 1H | -OH |

| ~2.3 | s | 3H | -CH₃ |

| ~1.4 | s | 9H | -C(CH₃)₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in 6-tert-Butyl-m-cresol.

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Ar-C-OH |

| ~137 | Ar-C-C(CH₃)₃ |

| ~128 | Ar-CH |

| ~127 | Ar-C-CH₃ |

| ~122 | Ar-CH |

| ~118 | Ar-CH |

| ~34 | -C(CH₃)₃ |

| ~29 | -C(CH₃)₃ |

| ~21 | -CH₃ |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation: Approximately 10-20 mg of 6-tert-Butyl-m-cresol was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum was acquired with a 90° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR: The spectrum was acquired using a proton-decoupled sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

Data Processing: The raw data was Fourier transformed, and the spectra were phase and baseline corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 6-tert-Butyl-m-cresol confirms the presence of the hydroxyl and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (phenolic) |

| ~880-800 | Strong | Ar-H out-of-plane bend |

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Sample Preparation: A thin film of neat 6-tert-Butyl-m-cresol was prepared between two potassium bromide (KBr) plates.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Data Processing: The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of 6-tert-Butyl-m-cresol shows a clear molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | High | [M - CH₃]⁺ |

| 121 | Moderate | [M - C₃H₇]⁺ |

Experimental Protocol for Mass Spectrometry

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source was used.

Sample Preparation: A dilute solution of 6-tert-Butyl-m-cresol was prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, ramped to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

Data Analysis: The mass spectrum corresponding to the GC peak of 6-tert-Butyl-m-cresol was analyzed to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 6-tert-Butyl-m-cresol.

Caption: Logical workflow for the spectroscopic characterization of 6-tert-Butyl-m-cresol.

References

Solubility of 6-tert-Butyl-m-cresol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-tert-butyl-m-cresol (also known as 2-tert-butyl-5-methylphenol), a compound of significant interest in various industrial applications, including as an antioxidant in polymers, elastomers, and lubricants.[1][2] This document compiles available solubility data, details established experimental methodologies for solubility determination, and presents visual workflows to aid in research and development.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. For alkylated phenols like 6-tert-butyl-m-cresol, solubility is primarily governed by the interplay between the polar hydroxyl group and the nonpolar alkyl substituents on the aromatic ring. Generally, the principle of "like dissolves like" applies; the polarity of the solvent relative to the solute is a key determinant of solubility.[3] For instance, the presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the tert-butyl and methyl groups contribute to its affinity for nonpolar environments.[3]

Quantitative Solubility Data

Despite its widespread use, detailed quantitative solubility data for 6-tert-butyl-m-cresol in a range of organic solvents is not extensively available in publicly accessible literature. The available information is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 25 | 0.42 g/L | [1][4] |

| Alcohol (general) | Not Specified | Soluble | [][6][7] |

| Ethanol | Not Specified | Soluble | [7] |

| Ether | Not Specified | Soluble | [][6] |

| Acetone | Not Specified | Soluble | [][6][7] |

| Methanol | Not Specified | Almost transparent (qualitative) | [8] |

| Basic Organic Solvents (e.g., toluene, hydrocarbons) | Not Specified | Soluble | [3] |

Note: "Soluble" is a qualitative description and does not provide specific concentration limits. Further experimental investigation is required to determine the precise solubility of 6-tert-butyl-m-cresol in these organic solvents.

Experimental Protocols for Solubility Determination

Standard methodologies for determining the solubility of phenolic compounds like 6-tert-butyl-m-cresol involve the preparation of a saturated solution followed by quantitative analysis of the solute concentration. The most common techniques are the shake-flask method coupled with either gravimetric or spectrophotometric analysis.[9]

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of 6-tert-butyl-m-cresol is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal: A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

Quantitative Analysis

This method involves the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

-

Weighing: A known volume or mass of the filtered saturated solution is accurately weighed in a pre-weighed container.

-

Solvent Evaporation: The solvent is removed by evaporation under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight of the dried residue is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved 6-tert-butyl-m-cresol per unit volume or mass of the solvent.

This technique relies on measuring the absorbance of the solution at a specific wavelength and correlating it to the concentration using a calibration curve.

Methodology:

-

Calibration Curve: A series of standard solutions of 6-tert-butyl-m-cresol of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Sample Measurement: The filtered saturated solution is appropriately diluted with the solvent to fall within the concentration range of the calibration curve. The absorbance of the diluted sample is then measured at the same λmax.

-

Concentration Determination: The concentration of 6-tert-butyl-m-cresol in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 6-tert-butyl-m-cresol using the shake-flask method followed by either gravimetric or spectrophotometric analysis.

Conclusion

This technical guide provides an overview of the solubility of 6-tert-butyl-m-cresol in organic solvents based on currently available data. While qualitative information suggests good solubility in common organic solvents, there is a clear need for more extensive quantitative studies to establish precise solubility values at various temperatures. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct such investigations, which are crucial for optimizing processes in drug development and other scientific applications where this compound is utilized.

References

- 1. Antioxidant Manufacturer, BHT Manufacturer, BHA manufacturer, Food Antioxidant Additives,BHT Antioxidant, Cresol Manufacturers in India, VDH Chemtech Pvt Ltd. [vdhchemtech.com]

- 2. 2-Tert-Butyl-5-Methylphenol Manufacturers and Suppliers from Ghaziabad [vdhthymol.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. 6-tert-Butyl-m-cresol | C11H16O | CID 6937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. 4,4'-Butylidenebis(6-tert-butyl-3-methylphenol) CAS#: 85-60-9 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

The Thermal Fortitude of 6-tert-Butyl-m-cresol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 6-tert-Butyl-m-cresol (6-TBMC), a substituted phenolic compound of interest in various industrial and research applications. Due to the limited availability of direct studies on 6-TBMC, this document synthesizes known physical properties with data from structurally analogous compounds, such as other alkylated cresols and hindered phenols, to provide a robust understanding of its behavior under thermal stress. This approach allows for informed predictions regarding its decomposition pathways and stability limitations.

Physicochemical and Thermal Properties

6-tert-Butyl-m-cresol is a sterically hindered phenolic compound. Its thermal stability is influenced by the phenolic hydroxyl group, the methyl group, and the bulky tert-butyl group on the aromatic ring. A summary of its key physical and thermal properties is presented in Table 1.

Table 1: Physicochemical and Thermal Properties of 6-tert-Butyl-m-cresol

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.24 g/mol | [2] |

| Melting Point | 23-28 °C / 46 °C | [2][3] |

| Boiling Point | 242-244 °C @ 760 mmHg | [3] |

| 117-118 °C @ 12 mmHg | [3] | |

| Flash Point | 105.56 °C / 114 °C (Closed Cup) | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

Thermal Stability and Degradation Analysis

Upon heating, 6-tert-Butyl-m-cresol is expected to undergo thermal degradation, particularly at temperatures exceeding its boiling point. The presence of the tert-butyl group, being a bulky substituent, can influence the degradation mechanism. It is plausible that one of the initial degradation steps involves the cleavage of the tert-butyl group, leading to the formation of isobutylene (B52900) and m-cresol. Further degradation of the cresol (B1669610) ring at higher temperatures can lead to the formation of a complex mixture of smaller hydrocarbons and phenolic compounds.[5]

In the presence of oxygen, oxidative degradation will occur, likely at lower temperatures than thermal degradation in an inert atmosphere. The antioxidant properties of hindered phenols stem from their ability to scavenge free radicals, a process that involves the donation of the hydrogen atom from the phenolic hydroxyl group.[6] At elevated temperatures, this process can lead to the formation of phenoxyl radicals, which can then undergo further reactions, including dimerization and the formation of quinone-like structures.[7]

Safety data for 6-tert-Butyl-m-cresol indicates that its thermal decomposition or combustion can generate irritating and highly toxic gases, including carbon monoxide (CO) and carbon dioxide (CO₂).

Potential Thermal Degradation Pathways

Based on the chemistry of hindered phenols and cresols, a putative thermal degradation pathway for 6-tert-Butyl-m-cresol can be proposed. The primary degradation is likely to proceed via two main routes: dealkylation and oxidation.

Caption: Proposed thermal degradation pathways for 6-tert-Butyl-m-cresol.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation products of 6-tert-Butyl-m-cresol, a series of well-established analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 6-tert-Butyl-m-cresol is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to assess thermal stability, and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to evaluate oxidative stability.

-

Temperature Program: The sample is typically heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as phase transitions or exothermic decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

Reference: An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere (flow rate of 20-50 mL/min).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through its expected melting and decomposition range.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the peak temperatures and enthalpies of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

Evolved Gas Analysis (EGA)

Objective: To identify the chemical nature of the gases evolved during the thermal decomposition of the compound.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

Procedure: The TGA protocol is followed as described above. The gaseous decomposition products are continuously transferred to the MS or FTIR for analysis.

-

Data Analysis: The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature. This allows for the identification of the degradation products by their mass-to-charge ratio or their characteristic infrared absorption bands.

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of a chemical compound like 6-tert-Butyl-m-cresol.

Caption: A logical workflow for the thermal characterization of 6-tert-Butyl-m-cresol.

Conclusion

This technical guide has synthesized the available information to provide a comprehensive overview of the thermal stability and degradation of 6-tert-Butyl-m-cresol. While direct experimental data is limited, analysis of its physical properties and the behavior of structurally similar compounds allows for a reasoned prediction of its thermal decomposition pathways. For definitive quantitative data, the experimental protocols outlined herein should be followed. A thorough understanding of the thermal behavior of 6-tert-Butyl-m-cresol is critical for its safe handling, storage, and application in research and development.

References

- 1. guidechem.com [guidechem.com]

- 2. 6-tert-Butyl-m-cresol | C11H16O | CID 6937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-tert-butyl-meta-cresol, 88-60-8 [thegoodscentscompany.com]

- 4. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. welltchemicals.com [welltchemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Free Radical Scavenging Activity of 6-tert-Butyl-m-cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical scavenging activity of 6-tert-Butyl-m-cresol, a hindered phenolic antioxidant. The document details its mechanism of action, presents available quantitative data on related compounds, and outlines the experimental protocols for key antioxidant assays.

Introduction to 6-tert-Butyl-m-cresol and its Antioxidant Properties

6-tert-Butyl-m-cresol, also known as 2-tert-butyl-5-methylphenol, is a synthetic organic compound widely utilized for its antioxidant properties in various industrial applications, including polymers, rubber, and lubricants.[1] Its efficacy as an antioxidant stems from its chemical structure as a hindered phenol. The hydroxyl (-OH) group attached to the benzene (B151609) ring can donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of oxidation.[2][3] The presence of a bulky tert-butyl group adjacent to the hydroxyl group provides steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from initiating new oxidation chains.[1][3]

Quantitative Data on Free Radical Scavenging Activity

| Antioxidant Assay | Compound | IC50 Value | Source |

| DPPH | 2,4-di-tert-butyl phenol | 253.76 ± 24.67 µg/mL | [4] |

| ABTS | 2,4-di-tert-butyl phenol | 17 µg/mL | [5] |

Note: The data presented above is for a structurally related compound and should be considered as an estimation of the potential activity of 6-tert-Butyl-m-cresol. Further experimental validation is required to determine the precise IC50 values for 6-tert-Butyl-m-cresol.

Mechanism of Free Radical Scavenging

The primary mechanism by which 6-tert-Butyl-m-cresol and other hindered phenols exert their antioxidant effect is through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), thus neutralizing it. This process generates a stable phenoxy radical that, due to the steric hindrance provided by the adjacent tert-butyl group, is unreactive and does not propagate the radical chain reaction.

Experimental Protocols

Detailed methodologies for two common in vitro antioxidant assays, DPPH and ABTS, are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant. The change in absorbance is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

-

6-tert-Butyl-m-cresol (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Compound and Control Solutions: Prepare a stock solution of 6-tert-Butyl-m-cresol in a suitable solvent. From this stock, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

-

Assay Procedure:

-

Add a specific volume of the DPPH working solution to each well of a 96-well plate or cuvette.

-

Add an equal volume of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add the solvent used for the test compound instead of the sample.

-

For the control, add the solvent instead of the test compound to the DPPH solution.

-

-

Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: The IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

6-tert-Butyl-m-cresol (or test compound)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Compound and Control Solutions: Prepare a stock solution of 6-tert-Butyl-m-cresol and a series of dilutions in a suitable solvent. Prepare similar dilutions for the positive control.

-

Assay Procedure:

-

Add a large volume of the ABTS•+ working solution to each well of a 96-well plate or cuvette.

-

Add a small volume of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add the solvent used for the test compound instead of the sample.

-

-

Incubation: Incubate the plate or cuvettes at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the ABTS•+ solution without the sample.

-

A_sample is the absorbance of the ABTS•+ solution with the sample.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Conclusion

6-tert-Butyl-m-cresol is a potent antioxidant widely used in industrial applications. Its free radical scavenging activity is attributed to its hindered phenolic structure, which allows for the donation of a hydrogen atom to neutralize free radicals and form a stable, unreactive phenoxy radical. While direct quantitative data on its antioxidant efficacy in standard assays like DPPH and ABTS are limited, data from structurally similar compounds suggest significant free radical scavenging potential. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the antioxidant capacity of 6-tert-Butyl-m-cresol and other related compounds. Further research is warranted to establish a definitive quantitative profile of its antioxidant activity.

References

Toxicological Profile of 6-tert-Butyl-m-cresol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 6-tert-Butyl-m-cresol (CAS No. 88-60-8), a substituted phenolic compound. The information is compiled from various studies to support risk assessment and guide future research.

Executive Summary

6-tert-Butyl-m-cresol exhibits moderate acute toxicity via the oral route and is corrosive to the skin and eyes. Repeated oral exposure in animal studies primarily targets the liver. It is not considered genotoxic in vivo. Reproductive and developmental toxicity studies indicate effects on dams and offspring at higher doses, with a clear No-Observed-Adverse-Effect Level (NOAEL) established. While direct studies on the specific signaling pathways affected by 6-tert-Butyl-m-cresol are limited, evidence from structurally related alkylphenols suggests potential endocrine-disrupting activities and induction of oxidative stress pathways.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on 6-tert-Butyl-m-cresol.

Table 1: Acute Toxicity

| Species | Sex | Route | LD50 | Reference |

| Rat | Male | Oral | 320 - 800 mg/kg bw | [1] |

| Rat | Female | Oral | 130 - 320 mg/kg bw | [1] |

| Mouse | Male | Oral | 580 mg/kg bw | [1] |

| Mouse | Female | Oral | 740 mg/kg bw | [1] |

Table 2: Repeated Dose, Reproductive, and Developmental Toxicity

| Study Type | Species | Route | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| Repeated Dose Toxicity (28-day) | Rat | Oral | 12.5 mg/kg/day | 60 mg/kg/day | Suppression of body weight, decreased food consumption (females), and hypertrophy of centrilobular hepatocytes (both sexes).[1][2] | [1] |

| Reproductive Toxicity (Female Parents) | Rat | Oral | 12.5 mg/kg/day | 60 mg/kg/day | Depression of body weight gain, slight decrease in the number of corpora lutea and implantations.[1][2] | [1] |

| Developmental Toxicity (Pups) | Rat | Oral | 12.5 mg/kg/day | 60 mg/kg/day | Decrease in the number of live births and depression of weight gain in offspring.[1][2] | [1] |

Table 3: Genotoxicity

| Test | System | Metabolic Activation | Result | Reference |

| Reverse Mutation Assay (Ames Test) | S. typhimurium, E. coli | With and Without | Negative | [1] |

| Chromosomal Aberration Test | CHL/IU cells | With | Positive | [1] |

| Chromosomal Aberration Test | CHL/IU cells | Without | Negative | [1] |

| In vivo Micronucleus Assay | Mouse | N/A | Negative | [1] |

Experimental Protocols

The toxicological studies on 6-tert-Butyl-m-cresol were primarily conducted following standardized OECD guidelines. Below are summaries of the methodologies for the key experiments.

Acute Oral Toxicity (OECD TG 401)

-

Test System: Rats and mice.[1]

-

Administration: The test substance was administered by oral gavage.[1]

-

Dosage: A range of doses was used to determine the lethal dose 50 (LD50).

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.

-

Endpoints: LD50 calculation, clinical signs of toxicity (e.g., hypoactivity, prone or lateral position, soiled fur), and gross necropsy of all animals.[1]

Combined Repeated Dose and Reproduction/Developmental Toxicity Screening (OECD TG 422)

-

Test System: SD (Crj:CD) rats.[1]

-

Administration: The test substance was administered daily by oral gavage.

-

Dosage Groups: 0 (vehicle; corn oil), 2.5, 12.5, and 60 mg/kg/day.[1]

-

Dosing Period: Males were dosed for 42 days. Females were dosed from 14 days before mating, throughout pregnancy, and until day 3 of lactation.[1]

-

Endpoints:

-

Parental Animals: Clinical observations, body weight, food consumption, hematology, urinalysis, blood biochemistry, organ weights, gross necropsy, and histopathology. For reproductive assessment, mating performance, fertility, and duration of gestation were recorded.[1]

-

Offspring: Number of live and dead pups, pup weight, and clinical observations.[1]

-

Genotoxicity Assays

-

Reverse Mutation Assay (OECD TG 471/472): This test, commonly known as the Ames test, evaluates the potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli. The assay was conducted with and without an exogenous metabolic activation system (S9 mix).[1]

-

In Vitro Chromosomal Aberration Test (OECD TG 473): This assay assesses the potential of a substance to cause structural chromosomal damage in cultured mammalian cells (CHL/IU cells). The test was performed with and without S9 metabolic activation.[1]

-

In Vivo Micronucleus Assay (OECD TG 474): This test evaluates the potential of a substance to induce chromosomal damage in the bone marrow of mice. The frequency of micronucleated polychromatic erythrocytes is measured.[1]

Skin and Eye Irritation

-

Skin Irritation: The substance was found to be corrosive to the skin in rabbits.[1]

-

Eye Irritation: The substance was found to be corrosive to the eyes in rabbits.[1]

Potential Signaling Pathways

While direct evidence for the specific signaling pathways modulated by 6-tert-Butyl-m-cresol is not available, data from structurally similar alkylphenols suggest several potential mechanisms of action.

Endocrine Disruption via Estrogen Receptor Signaling

Alkylphenols are known xenoestrogens that can interfere with the endocrine system. They can bind to estrogen receptors (ERα and ERβ), potentially mimicking or blocking the action of endogenous estrogens. This can lead to disruptions in hormonal signaling and downstream physiological processes.

Induction of Oxidative Stress and Nrf2 Pathway

Phenolic compounds can undergo metabolic activation to form reactive intermediates, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. In response to oxidative stress, cells activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the antioxidant response.

Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological assessments.

In Vivo Micronucleus Assay Workflow

References

- 1. Alkylphenols disrupt estrogen homeostasis via diradical cross-coupling reactions: A novel pathway of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Impact of 6-tert-Butyl-m-cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-tert-Butyl-m-cresol (CAS No. 88-60-8), a substituted phenol, is utilized in various industrial applications. This technical guide provides a comprehensive overview of its environmental fate and ecotoxicological impacts. Based on available data, the compound is characterized by low biodegradability and a low potential for bioaccumulation in aquatic organisms. It exhibits acute and chronic toxicity to aquatic life, with algae being the most sensitive species. While modeling studies suggest a tendency for partitioning to soil and sediment, experimental data on its toxicity in these compartments are limited. In mammalian studies, the liver has been identified as a primary target organ for repeated dose toxicity. This document consolidates key quantitative data, outlines experimental methodologies based on cited OECD guidelines, and presents logical workflows for its environmental assessment.

Physicochemical Properties and Environmental Distribution

6-tert-Butyl-m-cresol is a solid with low water solubility and a moderate vapor pressure. Its physicochemical characteristics influence its distribution in the environment. A Fugacity Mackay level III model predicts that if released into the air or soil, the majority of the substance will partition to the soil. If released into water, it is expected to distribute between the water column and sediment.[1][2]

Table 1: Physicochemical Properties of 6-tert-Butyl-m-cresol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 88-60-8 | |

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.25 g/mol | |

| Water Solubility | 0.42 g/L at 25°C | [1] |

| Vapor Pressure | 3.3 Pa at 25°C | [1] |

| log P (octanol-water partition coefficient) | 4.11 | [1] |

| Henry's Law Constant | 1.3 Pa·m³/mol at 25°C |[1] |

Environmental Fate

Persistence and Degradation

6-tert-Butyl-m-cresol is not readily biodegradable. In a 28-day aerobic biodegradation study following OECD Guideline 301C, only 1% degradation was observed, indicating its persistence in the environment.[1] Abiotic degradation through hydrolysis is not a significant fate process, with no hydrolysis observed at pH 4, 7, and 9.[1]

Bioaccumulation

Despite a high log P value, which suggests a potential for bioaccumulation, experimental data indicate a low bioconcentration factor (BCF) in fish.[1] Studies conducted according to OECD Guideline 305 showed BCF values ranging from 39 to 93, suggesting that the substance does not significantly accumulate in aquatic organisms.[1]

Table 2: Environmental Fate Data for 6-tert-Butyl-m-cresol

| Endpoint | Test Guideline | Result | Conclusion | Reference |

|---|---|---|---|---|

| Ready Biodegradability | OECD TG 301C | 1% degradation after 28 days | Not readily biodegradable | [1] |

| Bioconcentration Factor (Fish) | OECD TG 305 | 41-92 (at 10 µg/L) | Low bioaccumulation potential | [1] |

| 39-93 (at 1 µg/L) | [1] |

| Soil Adsorption Coefficient (Koc) | Calculated | 3.2 × 10³ | Expected to adsorb to soil and sediment |[1] |

Ecotoxicological Impact

6-tert-Butyl-m-cresol has been shown to be toxic to aquatic organisms, including algae, invertebrates, and fish.

Aquatic Toxicity

Acute and chronic toxicity studies have been conducted on various aquatic species. Green algae were identified as the most sensitive species in acute tests.[1]

Table 3: Aquatic Toxicity of 6-tert-Butyl-m-cresol

| Organism | Test Type | Duration | Endpoint | Value (mg/L) | Test Guideline | Reference |

|---|---|---|---|---|---|---|

| Green Algae (Selenastrum capricornutum) | Acute | 72 hr | EC₅₀ (Biomass) | 0.900 | OECD TG 201 | [1] |

| Acute | 24-48 hr | EC₅₀ (Growth Rate) | 1.84 | OECD TG 201 | [1] | |

| Chronic | 72 hr | NOEC (Biomass) | 0.248 | OECD TG 201 | [1] | |

| Chronic | 72 hr | NOEC (Growth Rate) | 0.622 | OECD TG 201 | [1] | |

| Daphnid (Daphnia magna) | Acute | 48 hr | EC₅₀ | 2.77 | OECD TG 202 | [1] |

| Chronic | 21 days | NOEC | 0.241 | OECD TG 211 (draft) | [1] |

| Fish (Oryzias latipes) | Acute | 96 hr | LC₅₀ | 2.72 | OECD TG 203 |[1] |

Sediment and Soil Toxicity

While environmental fate modeling predicts that 6-tert-Butyl-m-cresol will partition to soil and sediment, there is a lack of experimental data on its toxicity to organisms in these compartments.[1][3] Further research is needed to assess the risk to benthic and soil-dwelling invertebrates.

Mammalian Toxicity

In mammalian studies, 6-tert-Butyl-m-cresol exhibits moderate acute toxicity.[1] The primary target organ for repeated dose toxicity in rats is the liver, with effects including hypertrophy of centrilobular hepatocytes.[1][4] The substance is corrosive to the skin and eyes in rabbits.[1][5] It was not found to be genotoxic in vivo.[1][6][7]

Table 4: Mammalian Toxicity of 6-tert-Butyl-m-cresol

| Test Type | Species | Route | Endpoint | Value (mg/kg bw) | Reference |

|---|---|---|---|---|---|

| Acute Oral Toxicity | Rat (male) | Oral | LD₅₀ | 320 - 800 | [1][8] |

| Rat (female) | Oral | LD₅₀ | 130 - 320 | [1][8] | |

| Mouse (male) | Oral | LD₅₀ | 580 | [1][8] | |

| Mouse (female) | Oral | LD₅₀ | 740 | [1] | |

| Repeated Dose Toxicity (28-42 days) | Rat | Oral | NOAEL | 12.5 mg/kg/day | [1][4][9] |

| Reproductive/Developmental Toxicity | Rat | Oral | NOAEL (parental & pups) | 12.5 mg/kg/day |[1][10] |

Mechanism of Toxicity

The precise molecular mechanisms underlying the observed toxicity, such as the hepatotoxicity in rats, have not been fully elucidated in the available literature. While hypertrophy of hepatocytes is noted, specific signaling pathways involved have not been detailed.[1][4] For aquatic organisms, the mode of action is not specified.

Figure 1: Hypothesized pathway for mammalian hepatotoxicity.

Experimental Protocols

The ecotoxicity and environmental fate data presented are based on standardized OECD Test Guidelines (TG). Below are summaries of the methodologies for the key cited experiments.

Ready Biodegradability (OECD TG 301C)

This test evaluates the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous medium. A defined concentration of the test substance is incubated in a mineral medium, inoculated with activated sludge microorganisms, for 28 days. The degradation is followed by measuring oxygen consumption. A substance is considered readily biodegradable if it reaches a pass level of 60% of its theoretical oxygen demand within a 10-day window during the 28-day period.

Bioaccumulation in Fish (OECD TG 305)

This guideline describes a procedure to determine the bioconcentration of a chemical in fish. The test consists of two phases: uptake and depuration. During the uptake phase, fish are exposed to the test substance at a constant concentration in the water. This is followed by a depuration phase where the fish are transferred to a clean medium. The concentration of the test substance in the fish tissue and in the water is measured at regular intervals throughout both phases to calculate the bioconcentration factor (BCF).

Aquatic Toxicity Tests (OECD TGs 201, 202, 203, 211)

-

Alga, Growth Inhibition Test (OECD TG 201): Exponentially growing cultures of green algae are exposed to a range of concentrations of the test substance over 72 hours. The inhibition of growth is measured by cell counts or other measures of biomass and compared to control cultures to determine the ECₓ values.

-

Daphnia sp. Acute Immobilisation Test (OECD TG 202): Young daphnids are exposed to various concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours to calculate the EC₅₀.

-

Fish, Acute Toxicity Test (OECD TG 203): Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC₅₀.

-

Daphnia magna Reproduction Test (OECD TG 211): Young female daphnids are exposed to different concentrations of the test substance for 21 days. The primary endpoint is the total number of live offspring produced per parent animal, which is used to determine the NOEC/LOEC and ECₓ for reproduction.

Figure 2: Workflow for environmental assessment of 6-tert-Butyl-m-cresol.

Analytical Methodology

The determination of 6-tert-Butyl-m-cresol in environmental and biological samples typically relies on chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with Ultraviolet (UV) detection is a common method for quantifying the substance in aqueous samples and was used for monitoring concentrations in the cited biodegradation and aquatic toxicity studies.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method suitable for the analysis of cresols in various matrices, including air, water, soil, and sediment.[11] Sample preparation for solid matrices often involves solvent extraction, potentially with ultrasonic assistance, followed by filtration and concentration. For some analyses, derivatization may be employed to improve chromatographic performance and sensitivity.

Conclusion and Recommendations

6-tert-Butyl-m-cresol is a persistent substance with a low potential for bioaccumulation. It poses a hazard to aquatic organisms, particularly algae. While its distribution is predicted to favor soil and sediment, a significant data gap exists regarding its toxicity in these environmental compartments. In mammals, the liver is a key target organ for toxicity.

For a more complete environmental risk assessment, the following research is recommended:

-

Conducting toxicity studies with sediment-dwelling organisms (e.g., Chironomus riparius) and soil invertebrates (e.g., Eisenia fetida) following OECD guidelines (e.g., TG 218 and 207).

-

Investigating the specific molecular mechanisms of toxicity in both aquatic organisms and mammalian liver cells to better understand potential adverse outcome pathways.

-

Developing and validating specific analytical methods for the quantification of 6-tert-Butyl-m-cresol in complex matrices like soil, sediment, and biological tissues.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]